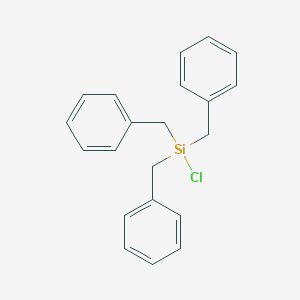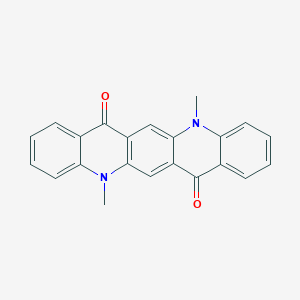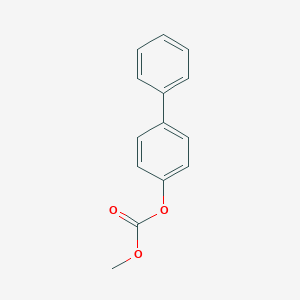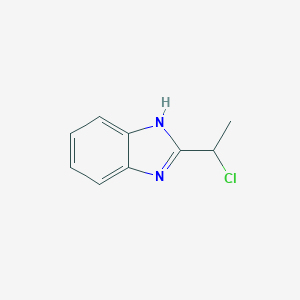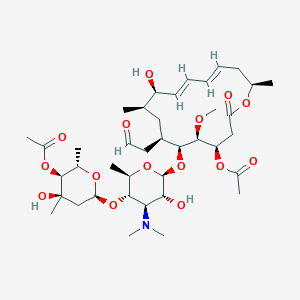
Leucomycin A8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucomycin A8 is a macrolide antibiotic that is produced by Streptomyces kitasatoensis. It is a member of the lincosamide family of antibiotics and is commonly used in the treatment of bacterial infections. Leucomycin A8 has been found to be effective against a wide range of gram-positive bacteria, including Staphylococcus, Streptococcus, and Corynebacterium.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity and Mechanisms : Landomycin E (LE), structurally related to leucomycins, exhibits potent anticancer activity. Its mechanisms involve rapid generation of hydrogen peroxide and complex caspase activation patterns, making it a potential candidate for further clinical development (Panchuk et al., 2017).
Fermentation and Biosynthesis : Research on the metabolism regulation during the fermentation of leucomycins revealed that precursor and regulator optimization significantly enhances antibiotic potency. This study has practical value for industrial production of leucomycins (Meng, 2000).
Antibiotic Development and Mechanisms : Agrocin 84, a LeuRS inhibitor, targets pathogenic strains of A. tumefaciens, the causative agent of plant tumours. This antibiotic, showing a novel tRNA-dependent inhibition mechanism, provides insight for future rational antibiotic design (Chopra et al., 2013).
Pharmacological Studies : A study on the separation and characterization of new components and impurities in leucomycin contributed to understanding the degradation impurities during purification processes. This has implications for manufacturing process improvement and impurity reduction in pharmaceutical applications (Wang et al., 2019).
Veterinary Applications : Leucomycin's effectiveness in preventing porcine proliferative enteropathy in pigs was demonstrated, suggesting its utility in veterinary medicine (França et al., 2010).
Antimicrobial Peptide Research : Leucocin A, a bacteriocin with high binding to pathogenic gram-positive bacteria, was studied for its potential use in antimicrobial peptide-based diagnostic platforms (Etayash et al., 2014).
Wastewater Treatment : A two-phase anaerobic/aerobic system for treating leucomycin wastewater demonstrated significant organic matter reduction and effluent quality improvement (Guo-qi, 2005).
Eigenschaften
CAS-Nummer |
18361-50-7 |
|---|---|
Produktname |
Leucomycin A8 |
Molekularformel |
C39H63NO15 |
Molekulargewicht |
785.9 g/mol |
IUPAC-Name |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
InChI |
InChI=1S/C39H63NO15/c1-21-18-27(16-17-41)35(36(48-10)29(52-25(5)42)19-30(45)49-22(2)14-12-11-13-15-28(21)44)55-38-33(46)32(40(8)9)34(23(3)51-38)54-31-20-39(7,47)37(24(4)50-31)53-26(6)43/h11-13,15,17,21-24,27-29,31-38,44,46-47H,14,16,18-20H2,1-10H3/b12-11+,15-13+/t21-,22-,23-,24+,27+,28+,29-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1 |
InChI-Schlüssel |
ZGKBDJKFINKSNH-FRFMCBNZSA-N |
Isomerische SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O |
SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O |
Kanonische SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)
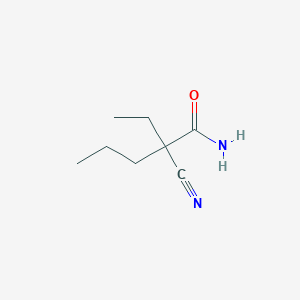
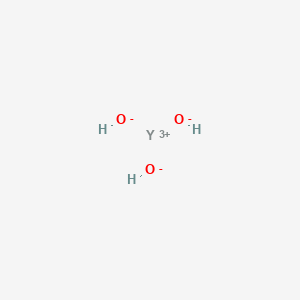
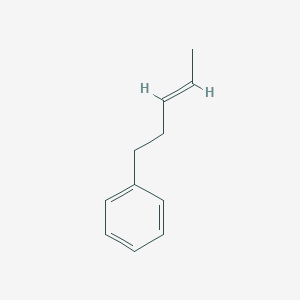
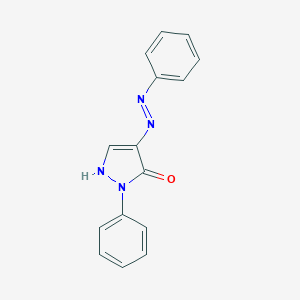
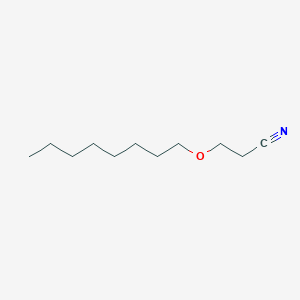
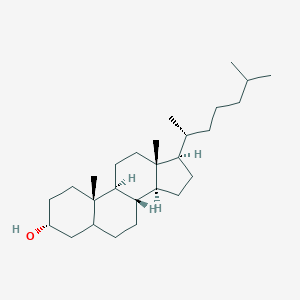
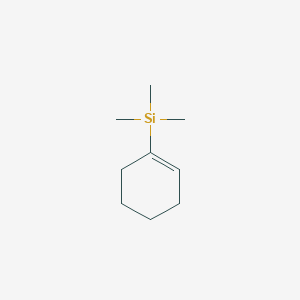
![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)
